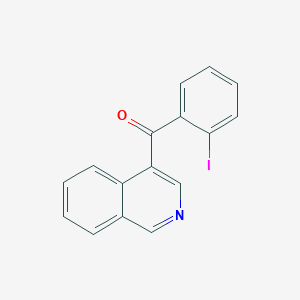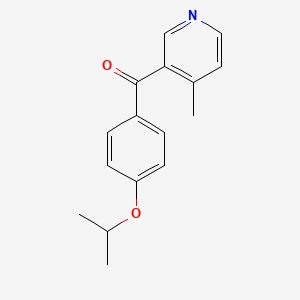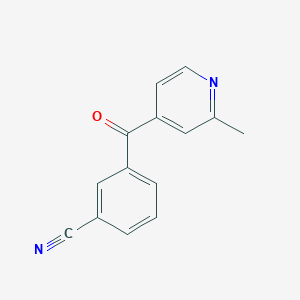
2-Chloro-5-(2,3-dimethylbenzoyl)pyridine
Overview
Description
2-Chloro-5-(2,3-dimethylbenzoyl)pyridine is a chemical compound with the molecular formula C14H12ClNO and a molecular weight of 245.71 . It is also known as (6-chloro-3-pyridinyl)(2,3-dimethylphenyl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12ClNO/c1-9-4-3-5-12(10(9)2)14(17)11-6-7-13(15)16-8-11/h3-8H,1-2H3 .Scientific Research Applications
Chemical Synthesis and Crystal Structure Analysis : The compound has been used in chemical syntheses, such as in the creation of novel cyclopalladated complexes, which are known for their interesting photophysical properties. For instance, Mancilha et al. (2011) synthesized novel dimeric complexes from 4-aryl-2,1,3-benzothiadiazoles, which were then converted into monomeric pyridine-, chloro-coordinated cyclometallated complexes. These complexes exhibited intense absorption and fluorescence in solution at room temperature, suggesting potential applications in materials science and photophysics (Mancilha et al., 2011).
Development of Heterocyclic Compounds : The compound has been instrumental in the development of diverse heterocyclic systems. For example, Ibrahim et al. (2022) used similar compounds as synthetic intermediates to construct a variety of heterocyclic systems linked to furo[3,2-g]chromene, demonstrating potential in pharmaceutical and synthetic organic chemistry (Ibrahim et al., 2022).
Antimicrobial and Anticancer Applications : Some studies have explored the antimicrobial and anticancer potentials of derivatives of this compound. Song et al. (2017) assessed the antibacterial activities of various thioether derivatives containing 2-chloro-5-methylene pyridine. They found that these compounds exhibited good antibacterial activities, indicating their potential use in developing new antibacterial agents (Song et al., 2017).
Materials Science Applications : Research has also focused on the synthesis and investigation of materials science applications. Zedan et al. (2020) reported on the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, highlighting their potential application in the development of heterojunctions and photosensors (Zedan et al., 2020).
Photodegradation Studies : The photodegradation behavior of related nitrogen heterocycle substituted isoxazolidine compounds was investigated by Liu et al. (2012), indicating the importance of such studies in understanding the environmental fate of these compounds (Liu et al., 2012).
properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2,3-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-9-4-3-5-12(10(9)2)14(17)11-6-7-13(15)16-8-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVRJIDXJVNJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CN=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301225044 | |
| Record name | (6-Chloro-3-pyridinyl)(2,3-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301225044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187168-10-0 | |
| Record name | (6-Chloro-3-pyridinyl)(2,3-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)(2,3-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301225044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



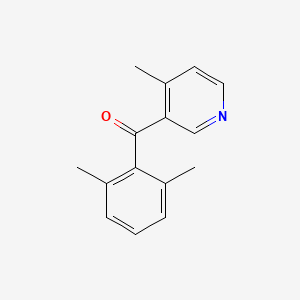


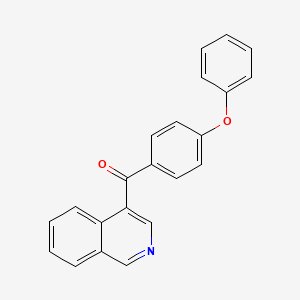

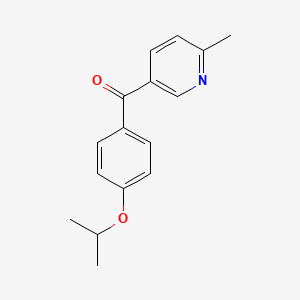

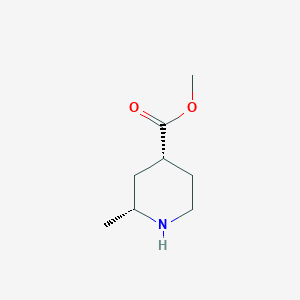
![1-Benzyl-1,2-dimethyl-1H-benzo[e]indole](/img/structure/B1392207.png)
![[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride](/img/structure/B1392209.png)
